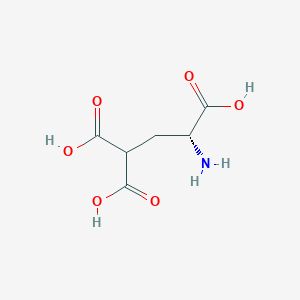

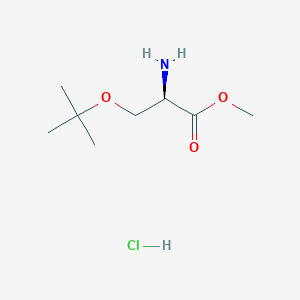

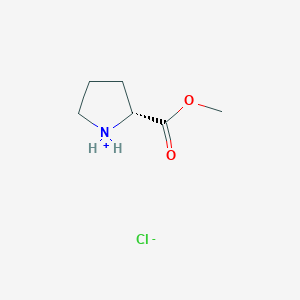

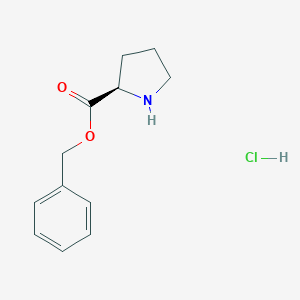

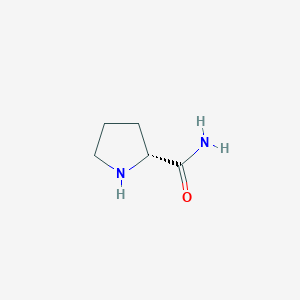

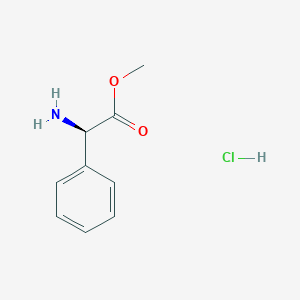

2-Amino-5-oxo-5-(phenylamino)pentanoic acid

Vue d'ensemble

Description

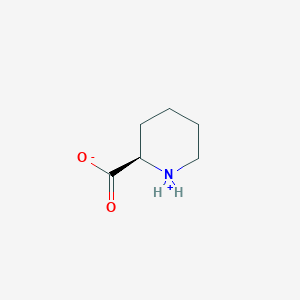

This compound belongs to the class of organic compounds known as glutamine and derivatives. These are compounds containing glutamine or a derivative thereof resulting from reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of similar compounds might involve the use of 2,2,6,6-Tetramethylpiperidine, which is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .Molecular Structure Analysis

The molecular formula of a similar compound, 2-Oxo-5-aminopentanoic acid, is C5H9NO3. It has an average mass of 131.130 Da and a monoisotopic mass of 131.058243 Da .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis in AM-Toxins : 2-Amino-5-oxo-5-(phenylamino)pentanoic acid has been synthesized as a constituent amino acid in AM-toxins, where methods like acid treatment and acylase resolution are used for its synthesis and structural resolution (Shimohigashi, Lee, & Izumiya, 1976).

Vibrational Spectroscopy and DFT Calculations : This compound has been characterized using infrared and Raman spectroscopies, combined with Density Functional Theory (DFT) calculations, to understand its structural and vibrational properties, considering both neutral and zwitterionic forms (Leyton et al., 2013).

Enzyme and Receptor Studies

Inhibition of Nitric Oxide Synthase : Derivatives of 2-Amino-5-oxo-5-(phenylamino)pentanoic acid have been explored as inhibitors of nitric oxide synthase (NOS), showing potency against different isoforms of NOS in enzyme inhibition studies (Ulhaq et al., 1998).

Cholecystokinin Antagonists : Certain derivatives, like lorglumide, have been studied for their high affinity for pancreatic CCK receptors, acting as competitive and potent antagonists, thus helping in understanding the functions of CCK (Makovec et al., 1987).

Biochemical and Molecular Studies

Protease Inhibition : Compounds like 3-[2-(2-benzyloxycarbonylamino-3-methylbutyrylamino) propionylamino]-4-oxo-5-(2-oxo-2H-chromen-7-yloxy)pentanoic acid have been shown to inhibit caspase-1 activity, providing insights into enzyme kinetics and inhibition mechanisms (Brady, 1998).

Matrix Metalloproteinase-2 Inhibition : Certain pentanoic acid derivatives have been identified as potent inhibitors of matrix metalloproteinase-2 (MMP-2), showing promising results in inducing apoptosis in chronic myeloid leukemia cell lines (Mukherjee, Adhikari, & Jha, 2017).

Metabolic and Synthesis Studies

Synthesis of Lanthanide Complexes : 2-Amino-5-oxo-5-(phenylamino)pentanoic acid has been used in the synthesis of lanthanide complexes, contributing to the understanding of ligand-metal coordination and fluorescence properties in these complexes (Niu et al., 2009).

Precursor for PET Radiotracers : The compound has been used as a precursor in the synthesis of radiotracers like [18F]FPGLN for tumor positron emission tomography imaging, showcasing its potential in diagnostic imaging (Liu et al., 2017).

Propriétés

IUPAC Name |

2-amino-5-anilino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRUJGOLBSEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407339 | |

| Record name | DL-Glutamic acid gamma-anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-anilino-5-oxopentanoic acid | |

CAS RN |

4337-38-6 | |

| Record name | DL-Glutamic acid gamma-anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.